Cas no 222986-49-4 (Methyl 4-(6-aminopyridin-3-yl)benzoate)

Methyl 4-(6-aminopyridin-3-yl)benzoate is a versatile organic compound featuring both an aminopyridine and a benzoate ester functional group. Its structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and fine chemicals. The presence of the amino group enhances reactivity for further derivatization, while the ester moiety offers flexibility for hydrolysis or other transformations. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture ensures consistent performance in coupling reactions, making it a reliable choice for research and industrial applications requiring precise functionalization.
Methyl 4-(6-aminopyridin-3-yl)benzoate structure
222986-49-4 structure
Product Name:Methyl 4-(6-aminopyridin-3-yl)benzoate
CAS No:222986-49-4
MF:C13H12N2O2
MW:228.246582984924
MDL:MFCD06802149
CID:850921
PubChem ID:22710768
Update Time:2025-10-30

Methyl 4-(6-aminopyridin-3-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(6-aminopyridin-3-yl)benzoate
    • Benzoic acid, 4-(6-amino-3-pyridinyl)-, methyl ester
    • Methyl 4-(6-amino-3-pyridinyl)benzoate
    • XIA98649
    • MFCD06802149
    • DA-43189
    • Methyl4-(6-aminopyridin-3-yl)benzoate
    • SCHEMBL5543060
    • 222986-49-4
    • PTTPOCCDBYFBGP-UHFFFAOYSA-N
    • DTXSID30627683
    • AKOS004116486
    • Methyl 4-(2-aminopyridin-5-yl)benzoate
    • BS-27837
    • 4-(6-Amino-pyridin-3-yl)-benzoic acid methyl ester
    • CS-0449744
    • MDL: MFCD06802149
    • Inchi: 1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)11-6-7-12(14)15-8-11/h2-8H,1H3,(H2,14,15)
    • InChI Key: PTTPOCCDBYFBGP-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC(=CC=1)C1C=NC(=CC=1)N)=O

Computed Properties

  • Exact Mass: 228.09000
  • Monoisotopic Mass: 228.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 65.2Ų

Experimental Properties

  • PSA: 65.94000
  • LogP: 2.04750

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Methyl 4-(6-aminopyridin-3-yl)benzoate Production Method

Methyl 4-(6-aminopyridin-3-yl)benzoate Suppliers

Amadis Chemical Company Limited
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(CAS:222986-49-4)Methyl 4-(6-aminopyridin-3-yl)benzoate
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Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:57
Price ($):514.0
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Additional information on Methyl 4-(6-aminopyridin-3-yl)benzoate

Methyl 4-(6-aminopyridin-3-yl)benzoate (CAS No. 222986-49-4): A Comprehensive Overview

Methyl 4-(6-aminopyridin-3-yl)benzoate (CAS No. 222986-49-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The chemical structure of Methyl 4-(6-aminopyridin-3-yl)benzoate consists of a benzene ring substituted with a pyridine moiety and a methyl ester group. The presence of the amino group on the pyridine ring imparts significant reactivity and functionality, making it an attractive candidate for drug design and synthesis. Recent studies have highlighted its potential as a lead compound for the development of drugs targeting specific biological pathways.

In the realm of medicinal chemistry, Methyl 4-(6-aminopyridin-3-yl)benzoate has been explored for its ability to modulate various biological targets. One notable area of research involves its interaction with enzymes and receptors involved in inflammatory processes. Studies have shown that this compound can effectively inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Furthermore, Methyl 4-(6-aminopyridin-3-yl)benzoate has demonstrated promising anti-inflammatory properties in both in vitro and in vivo models. For instance, a recent study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced inflammation in murine models of arthritis. The mechanism of action appears to involve the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β, which are known to play a crucial role in the pathogenesis of inflammatory diseases.

Beyond its anti-inflammatory effects, Methyl 4-(6-aminopyridin-3-yl)benzoate has also been investigated for its potential as an anticancer agent. Research has shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying this cytotoxic activity is believed to involve the modulation of signaling pathways such as p53 and Bcl-2, which are critical for cell survival and death.

In addition to its therapeutic applications, Methyl 4-(6-aminopyridin-3-yl)benzoate has been used as a synthetic intermediate in the preparation of more complex molecules. Its reactivity and functional groups make it an ideal starting material for the synthesis of derivatives with enhanced biological activity or improved pharmacokinetic properties. For example, researchers have successfully synthesized analogs with modified substituents on the pyridine ring or the benzene ring, leading to compounds with improved potency and selectivity.

The safety profile of Methyl 4-(6-aminopyridin-3-yl)benzoate is another important aspect that has been extensively studied. Preclinical toxicology assessments have indicated that this compound exhibits low toxicity at therapeutic doses, making it a viable candidate for further clinical development. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.

In conclusion, Methyl 4-(6-aminopyridin-3-yl)benzoate (CAS No. 222986-49-4) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive lead compound for the development of novel therapeutic agents targeting inflammatory diseases and cancer. Continued research into this compound is expected to yield valuable insights into its mechanisms of action and potential clinical applications.

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Amadis Chemical Company Limited
(CAS:222986-49-4)Methyl 4-(6-aminopyridin-3-yl)benzoate
A878618
Purity:99%
Quantity:1g
Price ($):514.0
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